Ethylhexyl triazone

Beschreibung

Historical Context and Development as a UV Filter

The development of sunscreens has evolved significantly since the early 20th century. nih.gov The period between 1935 and 1985 saw the introduction of many "second generation" chemical filters that, while revolutionary, later faced scrutiny. leitin.com.au Ethylhexyl triazone emerged as part of a "third generation" of more advanced UV filters, designed with improved photostability and a better safety profile in mind. leitin.com.au

Marketed as Uvinul T 150 by BASF, this compound was developed to offer highly effective and photostable UVB protection. atamanchemicals.comacs.org Its large molecular weight was a deliberate design feature to minimize skin penetration. leitin.com.aukarger.com The 1990s saw its integration into sunscreen formulations, often used to enhance the stability of other UV filters like avobenzone. nih.gov

Role and Significance in Photoprotective Formulations

This compound is a highly efficient UVB filter, with a peak absorption at approximately 314 nm. typology.comatamanchemicals.comtypology.com Its primary function in photoprotective formulations is to absorb harmful UVB radiation and convert it into less damaging heat energy, thereby preventing it from reaching the skin. cosmileeurope.eunih.gov This action helps to protect the skin from acute effects like sunburn and long-term damage such as premature aging and the development of skin cancers. cosmileeurope.eurau-kosmetik.ch

A key characteristic of this compound is its exceptional photostability, meaning it remains effective even after prolonged exposure to intense UV radiation. atamanchemicals.comncats.iotypology.com This stability is a significant advantage over some older UV filters. Furthermore, its oil-soluble nature and strong affinity for keratin (B1170402) in the skin make it particularly suitable for water-resistant sunscreen formulations. atamanchemicals.comsci-hub.se Due to its high absorption capacity, only small concentrations are needed to achieve a high Sun Protection Factor (SPF). atamanchemicals.comaako.nl It is often used in combination with other UV filters to provide broad-spectrum protection against both UVA and UVB rays. specialchem.comkarger.com

Global Regulatory Status and Market Presence

The regulation of sunscreen ingredients varies significantly across different regions, impacting the market presence of compounds like this compound. dataintelo.com While it is widely approved in many parts of the world, it remains unapproved for use as a sunscreen active ingredient in the United States. atamanchemicals.comcosmeticsinfo.org

Approved Regions and Maximum Concentration Limits (e.g., Europe, Korea, Japan, Australia)

This compound is an approved UV filter in numerous countries, allowing for its inclusion in sunscreen products. The European Union, through its Cosmetics Regulation, permits the use of this compound at a maximum concentration of 5%. cosmileeurope.eutypology.comcosmeticsinfo.org Similarly, countries such as Australia, Japan, and South Korea also authorize its use in sunscreens up to a 5% concentration. atamanchemicals.comncats.iosci-hub.se Taiwan's Food and Drug Administration also lists this compound as an approved UV filter with a maximum concentration of 5%. gpcgateway.comgpcgateway.com Brazil also allows a maximum concentration of 5%. kcia.or.kr

Table 1: Approved Regions and Maximum Concentrations for this compound

| Region/Country | Maximum Approved Concentration |

|---|---|

| Europe | 5% cosmileeurope.eutypology.comcosmeticsinfo.org |

| Australia | 5% sci-hub.seipqpubs.com |

| Japan | 5% atamanchemicals.comncats.io |

| South Korea | 5% sci-hub.sealibaba.com |

| Taiwan | 5% gpcgateway.comgpcgateway.com |

| Brazil | 5% kcia.or.kr |

Unapproved Status in Specific Regions (e.g., USA)

In the United States, sunscreens are regulated as over-the-counter (OTC) drugs by the Food and Drug Administration (FDA). cosmeticsinfo.orgscholarsresearchlibrary.com The FDA has a stringent review process for new sunscreen active ingredients, and this compound has not yet been approved for use in sunscreen products in the U.S. atamanchemicals.comcosmeticsinfo.org Despite being part of the Sunscreen Innovation Act, which was intended to streamline the approval of new UV filters, its application has not yet resulted in approval. acs.org Consequently, it cannot be marketed as a sunscreen active ingredient in the United States. cosmeticsinfo.org However, it can be used in cosmetic products in the U.S. for its UV light absorbing properties to protect the product itself from degradation. cosmeticsinfo.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4,4',4''-(1,3,5-Triazine-2,4,6-triyltriimino)tris-benzoic Acid, Tris(2-ethylhexyl) Ester |

| Avobenzone |

| Bemotrizinol |

| Benzophenone-3 (Oxybenzone) |

| Bisoctrizole |

| Butyl Methoxydibenzoylmethane |

| Diethylamino Hydroxybenzoyl Hexyl Benzoate |

| Drometrizole Trisiloxane |

| Ecamsule |

| Enzacamene |

| Ethylhexyl Methoxycinnamate |

| Iscotrizinol |

| Octinoxate |

| Octisalate |

| Octocrylene |

| Octyl Methoxycinnamate |

| Octyl Triazone |

| Padimate O |

| Phenylbenzimidazole Sulfonic Acid |

| Titanium Dioxide |

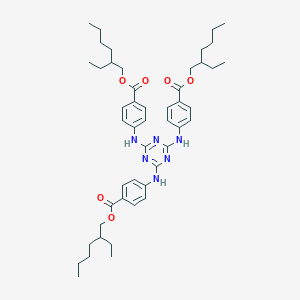

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-ethylhexyl 4-[[4,6-bis[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H66N6O6/c1-7-13-16-34(10-4)31-58-43(55)37-19-25-40(26-20-37)49-46-52-47(50-41-27-21-38(22-28-41)44(56)59-32-35(11-5)17-14-8-2)54-48(53-46)51-42-29-23-39(24-30-42)45(57)60-33-36(12-6)18-15-9-3/h19-30,34-36H,7-18,31-33H2,1-6H3,(H3,49,50,51,52,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUMTYWKIBJSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)OCC(CC)CCCC)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H66N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868994 | |

| Record name | Ethylhexyl triazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88122-99-0, 116244-12-3 | |

| Record name | Ethylhexyl triazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88122-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl triazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088122990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uvinul T 150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116244123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl triazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15469 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethylhexyl triazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-ethylhexyl)-4,4',4''-(1,3,5-triazine-2,4,6-triyltriimino)tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4,4',4''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, 1,1',1''-tris(2-ethylhexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHEXYL TRIAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQN8R9SAK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Photochemical Characterization

Ultrafast Photoprotection Mechanisms

The primary function of Ethylhexyl triazone as a UV filter is its capacity for rapid and efficient dissipation of absorbed UV-B energy, returning the molecule to its ground state to be ready for another absorption-recovery cycle. rsc.orgresearchgate.netnih.gov This process occurs on an ultrafast timescale, minimizing the population of long-lived excited states that could lead to undesirable photochemical reactions. researchgate.netnih.gov The dominant mechanism for this deactivation is internal conversion. acs.orgacs.org

Femtosecond transient absorption spectroscopy (fs-TAS), also referred to as transient electronic absorption spectroscopy (TEAS), has been a critical tool in mapping the ultrafast deactivation pathways of this compound following UV-B irradiation. researchgate.netresearchgate.netresearchgate.net In these experiments, a pump pulse excites the molecule, and a subsequent probe pulse monitors the changes in absorption over femtosecond to nanosecond timescales.

The primary deactivation route for this compound after absorbing a UV-B photon is a non-radiative process known as internal conversion (IC). acs.orgresearchgate.net This process is exceptionally rapid and efficient. The initial photoexcitation populates high-lying singlet excited states (S_n), which then decay via internal conversion to the first excited electronic state (S_1) within approximately 400 femtoseconds. acs.orgresearchgate.net This step is facilitated by the high density of vibrational modes within the large EHT molecule, which has 126 atoms and 372 vibrational modes. rsc.orgacs.org

From the S_1 state, the molecule returns to the electronic ground state (S_0). This crucial step is mediated by a conical intersection (CI), which is a point of degeneracy between two electronic potential energy surfaces. acs.orgresearchgate.net For EHT, this deactivation occurs via a ¹ππ*/S₀ conical intersection. researchgate.netacs.orgresearchgate.net The passage through this CI involves a significant geometry change, including out-of-plane bending of the central triazine ring, and occurs with a time constant of about 20 picoseconds in dioxane. rsc.orgacs.orgresearchgate.net The accessibility of this sloped, barrierless CI acts as a funnel, enabling the efficient and rapid return of the excited population to the ground state, which is a key feature of a highly effective UV filter. acs.org

The photophysical behavior of this compound is dictated by the characteristics of its excited electronic states. Upon absorption of UV-B radiation, the molecule is promoted from its ground state (S₀) to a higher-lying singlet excited state with n¹ππ* character. rsc.orgresearchgate.netacs.orgresearchgate.net

Following this initial excitation, the molecule undergoes ultrafast internal conversion, as described by Kasha's rule, to populate the lowest-energy singlet excited state, S_1. researchgate.net Electronic structure calculations have identified this S_1 state as having 1¹ππ* character, which is localized on the para-(N-methylamino)benzoic acid moieties of the molecule. acs.org It is from this 1¹ππ* state that the molecule can either return to the ground state via the conical intersection or undergo intersystem crossing to a triplet state. researchgate.net The triplet state (T_1) has been identified as a locally excited ³ππ* state. nih.gov The interplay and rapid transitions between these n¹ππ* and ¹ππ* states are fundamental to the molecule's ability to safely process UV energy.

Vibrational energy transfer (VET) is an integral part of the deactivation process in this compound. Following the internal conversion from the S_1 state back to the S_0 state through the conical intersection, the molecule is in a "vibrationally hot" ground state, meaning it possesses a significant amount of excess vibrational energy. researchgate.net

This excess energy must be dissipated to the surrounding environment to cool the molecule and complete the photoprotective cycle. This cooling occurs via vibrational energy transfer to the solvent molecules. researchgate.net The large size of the EHT molecule and its 372 vibrational modes provide a high number of pathways for efficient energy transfer. rsc.orgresearchgate.net This process, along with intramolecular vibrational relaxation and the passage through the conical intersection, is captured by a lifetime of approximately 20 picoseconds. researchgate.net The efficiency of VET ensures that the molecule quickly returns to thermal equilibrium with its surroundings, ready to absorb another photon.

Role of Excited Electronic States (n¹ππ* and ¹ππ*)

Excited State Dynamics and Deactivation Pathways

While the dominant deactivation pathway for this compound is ultrafast internal conversion, other excited-state processes, such as fluorescence and phosphorescence, also occur, albeit with much lower efficiency. nih.govresearchgate.net These radiative pathways compete with the non-radiative internal conversion and provide further insight into the molecule's photophysics.

The fluorescence and phosphorescence quantum yields (Φ_F and Φ_P, respectively) quantify the efficiency of these radiative deactivation pathways. For this compound, these yields are generally low at room temperature, which is consistent with the finding that internal conversion is the main deactivation mechanism. acs.orgresearchgate.net

Studies in ethanol (B145695) have provided specific values for these quantum yields under different temperature conditions. At room temperature (25 °C), the fluorescence quantum yield is modest, while at 77 K, fluorescence becomes the predominant deactivation process. rsc.org A significant portion of the molecules in the S_1 state also undergo intersystem crossing to populate the T_1 state, leading to observable phosphorescence. nih.govrsc.org The fluorescence lifetime at room temperature is extremely short (less than 0.6 nanoseconds), while the phosphorescence decay occurs on a much longer timescale of seconds. acs.orgresearchgate.net

The measured quantum yields for this compound in ethanol are presented in the table below. rsc.org

| Temperature | Fluorescence Quantum Yield (Φ_F) | Phosphorescence Quantum Yield (Φ_P) |

| 25 °C | 0.17 | Not Reported |

| 77 K | 0.57 | 0.017 |

| Data sourced from Tsuchiya et al. (2015) in ethanol. rsc.org |

Intersystem Crossing to Triplet States (T₁)

Upon absorption of UVB radiation, this compound transitions to an excited singlet state (S₁). While the dominant relaxation pathway is internal conversion back to the ground state, a notable fraction of the excited molecules undergoes intersystem crossing (ISC) to a triplet state (T₁). researchgate.netresearchgate.net This process is a competitive deactivation pathway to fluorescence. acs.org Studies in ethanol at 77 K have shown that while fluorescence is the primary deactivation process, a significant portion of S₁ molecules transitions to the T₁ state. researchgate.netrsc.org The T₁ state of this compound is characterized as a locally excited ³ππ* state, primarily located within the p-(N-methylamino)benzoic acid moiety of the molecule. researchgate.net The lifetime of this triplet state is greater than 1 microsecond at room temperature.

Femtosecond transient absorption spectroscopy has been instrumental in observing the dynamics of these excited states. acs.orgacs.orgfigshare.comnih.govdr-jetskeultee.com These studies reveal that after initial photoexcitation, long-lived photoproducts are observed, which are attributed to populations trapped in the S₁ and T₁ states. acs.orgacs.orgfigshare.comnih.gov The absorption signal observed around 450 nm is assigned to the T₁ state population. acs.orgacs.org The yield of this intersystem crossing is influenced by the solvent environment, with a reported yield of 12% in dioxane and 18% in methanol (B129727), suggesting that polar solvents can enhance spin-orbit coupling.

Characterization of Long-Lived Photoproducts and Metastable Transient States

Transient absorption spectroscopy has identified the presence of long-lived photoproducts following UV irradiation of this compound. acs.orgacs.orgfigshare.comnih.gov These are not permanent degradation products but rather metastable transient states, specifically populations of molecules temporarily trapped in the first excited singlet (S₁) and triplet (T₁) states. acs.orgacs.orgfigshare.comnih.gov These trapped populations are responsible for the observed transient absorption signals, with a peak around 350 nm attributed to the S₁ state and a peak around 450 nm to the T₁ state. acs.orgacs.orgwhiterose.ac.uk These metastable states eventually relax back to the ground state (S₀), though this process occurs on a timescale beyond the typical range of femtosecond transient absorption experiments. acs.orgacs.org The existence of these long-lived states is supported by electronic structure calculations. acs.orgacs.orgfigshare.comnih.gov

Photostability and Degradation Kinetics

The efficacy of a UV filter is critically dependent on its ability to remain chemically intact upon prolonged exposure to UV radiation. This compound is recognized for its exceptional photostability. atamanchemicals.comtypology.comscimplify.com

Intrinsic Photostability Assessment

This compound exhibits high intrinsic photostability, a key attribute for its use in sunscreens. atamanchemicals.comscimplify.commdpi.comazelis.comchemicalbook.com Studies have shown that it retains a high percentage of its efficacy even after intense UV exposure. atamanchemicals.com Its chemical structure, featuring a triazine core, contributes to this stability. chemicalbook.com This inherent stability allows it to undergo multiple UV absorption and recovery cycles without significant degradation, which is a hallmark of an efficient UV filter. researchgate.netacs.orgfigshare.comnih.gov This photostability ensures long-lasting protection. scimplify.comazelis.com

Factors Influencing Photodegradation

While inherently photostable, the photodegradation of this compound can be influenced by its environment. The solvent polarity, for instance, can affect the excited-state dynamics and the efficiency of deactivation pathways. Research has indicated that some organic UV filters can be photosensitized by components of organic matter in the environment, leading to degradation. researchgate.net However, studies on microbial degradation have found this compound to be recalcitrant, suggesting it is not easily broken down by microorganisms. nih.gov

Formation of Free Radicals under UV Exposure

The generation of free radicals upon UV exposure is a concern for sunscreen ingredients, as these reactive species can potentially cause skin damage. mdpi.com Some studies have mentioned that this compound releases free radicals when in contact with sunlight. mdpi.commdpi.com However, other research suggests it is not likely to cause the formation of free radicals. dr-jetskeultee.com One study indicated that in oil-in-water formulations, this compound did not induce significant lipid peroxidation, a marker of free radical damage, whereas other UV filters like butyl methoxydibenzoylmethane did. researchgate.net It's important to note that the T₁ state of this compound shows negligible singlet oxygen generation, a type of reactive oxygen species.

Synergy with Other UV Filters for Photostability Enhancement

Table of Spectroscopic and Photochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Triplet State (T₁) Character | ³ππ* | researchgate.net |

| T₁ Lifetime | > 1 µs at 298 K | |

| Intersystem Crossing (ISC) Yield | 12% in dioxane, 18% in methanol | |

| Metastable State Absorption (S₁) | ~350 nm | acs.orgacs.orgwhiterose.ac.uk |

| Metastable State Absorption (T₁) | ~450 nm | acs.orgacs.orgwhiterose.ac.uk |

| Singlet Oxygen Generation (ΦΔ) | < 0.01 | |

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-methylbenzylidene camphor (B46023) |

| Avobenzone |

| Bemotrizinol |

| Benzophenone (B1666685) |

| Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine |

| Butyl Methoxydibenzoylmethane |

| Diethylamino Hydroxybenzoyl Hexyl Benzoate |

| Diethylhexyl Butamido Triazone |

| Ensulizole |

| Ethylhexyl Dimethyl PABA |

| Ethylhexyl Methoxycinnamate |

| Ethylhexyl Salicylate (B1505791) |

| Homosalate |

| Mexoryl SX |

| Mexoryl XL |

| Octinoxate |

| Octisalate |

| Octocrylene |

| Oxybenzone |

| Padimate O |

| Phenylbenzimidazol Sulfonic Acid |

| Terephthalylidene Dicamphor Sulfonic Acid |

| Tinosorb M |

| Tinosorb S |

| Titanium Dioxide |

Toxicological and Ecotoxicological Investigations

Human Health Risk Assessment

The human health risk assessment of Ethylhexyl Triazone primarily revolves around its potential to penetrate the skin and enter the systemic circulation. Due to its large molecular weight (823.07 g/mol ), it is generally expected to have low skin absorption. atamanchemicals.compaulaschoice-eu.com

Both in vitro and in vivo studies have been conducted to understand the skin permeation of this compound.

In vitro studies using excised human and porcine skin have shown that this compound has a low potential for dermal absorption. mst.dk In one study using excised human skin, after 16 hours of exposure, 96% of the applied this compound was found in the stratum corneum, with the remainder in the viable epidermis and no permeation to the dermis. researchgate.net Another in vitro study using porcine ear skin found that after a 6-hour exposure to a sunscreen containing 5% this compound, the compound was detected in the stratum corneum, but not in the receptor fluid which simulates blood circulation. However, it was estimated that approximately 1.08% of the applied amount permeated the excised human epidermis into the receptor fluid. tga.gov.au

An in vivo study on human volunteers using the tape stripping technique revealed that approximately 21.9% (± 4.9%) of the applied this compound dose diffused into the stratum corneum. karger.comnih.gov This study highlighted that a significant fraction of the compound permeates into the outermost layer of the skin. karger.com

The formulation of a sunscreen product significantly influences the skin permeation of its active ingredients. mdpi.commdpi.com For this compound, encapsulation in lipid microparticles (LMs) has been shown to markedly reduce its skin penetration.

An in vivo study demonstrated a statistically significant reduction of 45.7% in the skin penetration of this compound when it was encapsulated in LMs compared to a formulation with the free compound. karger.comnih.govresearchgate.net The amount of this compound that penetrated the stratum corneum was reduced from 21.9% (± 4.9%) to 11.9% (± 5.6%) with encapsulation. karger.com This reduction in percutaneous penetration is believed to enhance the efficacy of the UV filter by keeping it on the skin's surface and to limit potential toxicological risks. nih.govresearchgate.net

The use of sporopollenin (B1173437) microcapsules (SPMs) as a delivery system for this compound has also been investigated. In vitro permeation experiments using porcine ear skin showed no transcutaneous permeation of this compound over a 24-hour period when delivered via SPMs, which is attributed to its high molecular weight and lipophilicity. nih.gov

Studies consistently show that this compound primarily resides in the outermost layer of the skin, the stratum corneum.

Stratum Corneum: The vast majority of applied this compound is found in the stratum corneum. researchgate.netiarc.fr An in vivo study showed that the main fraction of the permeated this compound was localized in the upper portion of the horny layer, with its concentration decreasing with depth. karger.com

Viable Epidermis and Dermis: Very little to no this compound is typically found in the viable epidermis and dermis. researchgate.netiarc.fr One study reported that the remaining percentage of the compound that was not in the stratum corneum had penetrated into the viable epidermis, but not into the dermis. researchgate.net Another study found that shaving the skin could increase the amount of this compound found in the viable epidermis and dermis by 1.8 times.

When compared to other UV filters with smaller molecular weights, this compound's skin penetration is not significantly different in some cases, despite its larger size.

An in vivo study found that the percentage of applied this compound that diffused into the stratum corneum (21.9 ± 4.9%) was not significantly different from that of the smaller molecular weight UV filters Octyl Methoxycinnamate (OMC) (22.2 ± 7.6%) and Butyl Methoxydibenzoylmethane (BMDBM) (20.5 ± 3.7%). karger.comnih.govresearchgate.net This suggests that relying solely on high molecular weight to reduce skin penetration may not be as effective as anticipated for this compound. karger.com

However, other in vitro research has indicated that the diffusion of this compound into the stratum corneum was lower than that of OMC and other UV filters like Diethylamino Hydroxybenzoyl Hexyl Benzoate, Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, and Octocrylene. karger.com In an in vitro study comparing Benzophenone-3 and this compound, significantly more Benzophenone-3 was found in the receptor fluid, indicating greater systemic absorption, while this compound was not detected in the receptor fluid.

The Systemic Exposure Dose (SED) is an estimation of the amount of a substance that enters the bloodstream per day from the use of a cosmetic product. The Margin of Safety (MOS) is then calculated to assess the risk to human health, with a value of 100 or greater generally considered safe. mst.dkchemsafetypro.com

The MOS is calculated using the following formula: MOS = No-Observed-Adverse-Effect Level (NOAEL) / Systemic Exposure Dose (SED) sci-hub.seeuropa.eu

In one risk assessment, assuming a maximum concentration of this compound in a sunscreen product, the NOAEL was determined to be a minimum of 1000 mg/kg bw/day, and the SED was estimated to be 1.0755 mg/kg bw/day. This resulted in a calculated MOS of 929, suggesting that this compound is safe for use in sunscreen cosmetics. sci-hub.se

Another study estimated the SED for this compound after applying a sunscreen containing 5% of the filter at 1.0 mg/cm² for 6 hours. The SED was calculated to be 30 µg/kg bw/day for facial application and 933 µg/kg bw/day for whole-body application. nih.govresearchgate.net Reapplication of the sunscreen did not double the risk, with SED values increasing by only about 1.4-fold. nih.govresearchgate.net Shaving the skin was found to increase the bioavailability of this compound by 1.80-fold. nih.govresearchgate.net

For risk assessment purposes, a dermal absorption value of 10% has been assumed in the absence of more definitive data, based on its physicochemical properties. mst.dktga.gov.au

Interactive Data Tables

Table 1: In Vivo Human Skin Penetration of UV Filters

| UV Filter | Molecular Weight (Da) | Penetration into Stratum Corneum (%) |

|---|---|---|

| This compound (non-encapsulated) | 823.1 | 21.9 ± 4.9 |

| This compound (microencapsulated) | 823.1 | 11.9 ± 5.6 |

| Octyl Methoxycinnamate (OMC) | 290.4 | 22.2 ± 7.6 |

| Butyl Methoxydibenzoylmethane (BMDBM) | 310.4 | 20.5 ± 3.7 |

Data sourced from in vivo studies on human volunteers. karger.comnih.gov

Table 2: Systemic Exposure Dose (SED) and Margin of Safety (MOS) for this compound

| Parameter | Value | Reference |

|---|---|---|

| No-Observed-Adverse-Effect Level (NOAEL) | ≥ 1000 mg/kg bw/day | sci-hub.se |

| Systemic Exposure Dose (SED) - Facial Application | 30 µg/kg bw/day | nih.govresearchgate.net |

| Systemic Exposure Dose (SED) - Whole-Body Application | 933 µg/kg bw/day | nih.govresearchgate.net |

| Calculated Margin of Safety (MOS) | 929 | sci-hub.se |

Distribution within Skin Layers (Stratum Corneum, Viable Epidermis, Dermis)

Studies on Irritation and Sensitization Potential

This compound has been evaluated in multiple studies for its potential to cause skin and eye irritation, as well as skin sensitization. The collective evidence from these assessments indicates a very low potential for such reactions. In vivo studies conducted in animals have found this compound to be non-irritating to both skin and eyes. These investigations were generally performed in accordance with OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals, specifically TG 404 for skin irritation and TG 405 for eye irritation.

Furthermore, dedicated sensitization tests have been conducted to determine if the compound can elicit an allergic skin reaction. mst.dk The results from these studies show that this compound does not act as a skin sensitizer. mst.dk This low-irritation and non-sensitizing profile is a significant factor in its use in topical applications. dr-jetskeultee.com

Summary of Irritation and Sensitization Studies

| Endpoint | Test System | Guideline (if specified) | Result | Reference |

|---|---|---|---|---|

| Skin Irritation | Animal (in vivo) | OECD TG 404 | Non-irritant | |

| Eye Irritation | Animal (in vivo) | OECD TG 405 | Non-irritant | |

| Skin Sensitization | Animal | Not specified | Non-sensitizer | mst.dk |

Genotoxicity and Mutagenesis Assessments (In Vitro and In Vivo)

The genotoxic and mutagenic potential of this compound has been thoroughly investigated through a battery of in vitro (cell-based) and in vivo (animal-based) assays. These studies are designed to detect any potential for the chemical to damage genetic material (DNA), which could lead to mutations or cancer.

Comprehensive assessments, including bacterial and mammalian cell assays, have concluded that the substance is not mutagenic or genotoxic. mst.dk An in vivo mouse micronucleus test, which assesses chromosome damage in bone marrow cells, yielded negative results. mst.dk Similarly, in vitro mammalian cell mutation tests were also negative. mst.dk Further specialized studies have examined the potential for photomutagenicity—the capacity to become genotoxic upon exposure to ultraviolet (UV) radiation. Tests using Saccharomyces cerevisiae (a type of yeast) and Chinese Hamster Ovary (CHO) cells exposed to this compound in the presence of UVA and UVB light did not show any photomutagenic effects. Regulatory evaluations have affirmed that the compound is not considered to be genotoxic, mutagenic, or photomutagenic in animals. tga.gov.au

Overview of Genotoxicity and Mutagenicity Test Results

| Test Type | Model System | Endpoint Assessed | Result | Reference |

|---|---|---|---|---|

| Bacterial Reverse Mutation Assay (Ames Test) | Bacteria | Gene Mutation | Negative | mst.dk |

| In Vitro Mammalian Cell Mutation Test | Mammalian Cells | Gene Mutation | Negative | mst.dk |

| In Vivo Micronucleus Test | Mouse | Chromosome Damage | Negative | mst.dk |

| Photomutagenicity Assay | Saccharomyces cerevisiae & CHO Cells | UV-induced Genotoxicity | Negative |

Reproductive and Developmental Toxicity Evaluations

Evaluations of reproductive and developmental toxicity aim to determine if a substance can interfere with reproductive function or harm a developing fetus. For this compound, the available information is primarily derived from opinions issued by the Scientific Committee on Consumer Safety (SCCS). tga.gov.aucend.dk

Endocrine Disrupting Potential and Mechanistic Studies

An endocrine disruptor is a chemical that can interfere with the body's hormone system. Despite concerns about some UV filters, there is a lack of evidence to classify this compound as an endocrine-disrupting compound. hormones.gr It is not included on the European Commission's priority list of potential endocrine disruptors. mst.dk

The toxicological profile of this compound regarding endocrine activity stands in contrast to several other UV filters for which significant evidence of endocrine disruption exists. Compounds like Oxybenzone (Benzophenone-3), Octinoxate (Ethylhexyl Methoxycinnamate), and Homosalate have been the subject of numerous studies.

Oxybenzone (Benzophenone-3) is one of the most studied UV filters and has been shown to possess estrogenic, anti-estrogenic, and anti-androgenic activity in various in vitro and in vivo models. hormones.grewg.org It is readily absorbed through the skin and is considered a worrisome endocrine disruptor. ewg.org

Octinoxate (Ethylhexyl Methoxycinnamate) is considered a confirmed endocrine-disrupting chemical that is persistent and bioaccumulative. mdpi.com Studies in rats have shown it can alter hormone release and interfere with the function of the hypothalamic-pituitary-thyroid axis. hormones.gr

Homosalate has demonstrated anti-estrogenic, androgenic, and anti-androgenic activity in vitro. hormones.gr While some regulatory bodies consider the evidence inconclusive, studies have pointed to effects such as hormone fluctuations and changes in sperm parameters in animal tests. tga.gov.auhormones.gr

Unlike these compounds, this compound currently lacks scientific evidence demonstrating similar interference with hormonal pathways. dr-jetskeultee.comhormones.gr

Comparative Overview of Endocrine Activity of Select UV Filters

| UV Filter | Evidence of Endocrine Activity | Reference |

|---|---|---|

| This compound | Lack of evidence; insufficient data for a definitive conclusion. | mst.dktga.gov.auhormones.gr |

| Oxybenzone (BP-3) | Demonstrated estrogenic and anti-androgenic activity in multiple studies. | hormones.grewg.org |

| Octinoxate (OMC) | Confirmed endocrine disruptor; affects reproductive and thyroid hormones. | hormones.grmdpi.com |

| Homosalate | Shows anti-estrogenic and androgenic activity in vitro; some in vivo effects noted. | tga.gov.auhormones.gr |

| Octocrylene | Shows anti-estrogenic and androgenic activity in vitro. | hormones.gr |

Absence of Current Evidence for Endocrine Disruption

Environmental Fate and Ecotoxicity

The environmental impact of this compound has been assessed through predictive modeling and experimental ecotoxicity studies. Modeling based on its chemical structure predicts that it is not readily biodegradable, suggesting it may persist in the environment. service.gov.uk Its high predicted octanol-water partition coefficient (log Kow of 5.92) indicates a potential for bioaccumulation in organisms. service.gov.uk Due to these properties, it was identified as a high priority for further environmental assessment in a 2010 report by the UK Environment Agency. service.gov.uk

Recent experimental studies have provided specific data on its toxicity to aquatic life. A 2024 study investigated the ecotoxicity of this compound (EHT) and its disinfection byproducts, which can form in chlorinated water such as in swimming pools. nih.gov The study found that while algae were not affected, other aquatic organisms were sensitive to EHT. nih.gov Sub-chronic effects on the benthic ostracod Heterocypris incongruens were observed at concentrations in the microgram-per-liter range. nih.gov Notably, some of the disinfection byproducts were found to be even more toxic to these organisms than the parent compound. nih.gov

Ecotoxicity Data for this compound (EHT)

| Organism | Endpoint | Value | Reference |

|---|---|---|---|

| Fish | Predicted No Observed Effect Concentration (NOEC), long-term | <0.01 mg/L | service.gov.uk |

| Rotifer (Brachionus calyciflorus) | Lethal Median Concentration (LC50) | In the range of tens of mg/L | nih.gov |

| Ostracod (Heterocypris incongruens) | Median Effective Concentration (EC50), sub-chronic | 210 µg/L | nih.gov |

| Alga (Raphidocelis subcapitata) | Growth Inhibition | Not affected | nih.gov |

Aquatic Ecotoxicity Studies

Recent research has focused on understanding the environmental impact of the UV filter this compound, particularly its effects on aquatic ecosystems.

An ecotoxicological assessment of this compound was conducted on various organisms that represent the freshwater trophic chain. oup.com This included the primary producer, the alga Raphidocelis subcapitata, and primary consumers such as the rotifer Brachionus calyciflorus, the anostracan crustacean Thamnocephalus platyurus, and the benthic ostracod Heterocypris incongruens. oup.com

The study revealed that the alga Raphidocelis subcapitata was not affected by the presence of this compound. oup.com However, the compound did induce lethal effects in rotifers and demonstrated sub-chronic effects on ostracods at concentrations measured in micrograms per liter. oup.com

The toxicity of this compound to freshwater organisms has been evaluated across different exposure durations, revealing a range of effects.

Acute Toxicity: For the rotifer Brachionus calyciflorus, this compound showed a lethal median concentration (LC50) in the range of tens of milligrams per liter. oup.com

Sub-chronic Toxicity: In studies involving the benthic ostracod Heterocypris incongruens, this compound exhibited sub-chronic effects with a median effective concentration (EC50) of 210 µg/L. oup.com

Chronic Toxicity: The rotifer Brachionus calyciflorus was also subject to chronic toxicity tests, which determined a chronic EC50 value. oup.com

Table 1: Ecotoxicity Endpoints for this compound in Freshwater Organisms

| Species | Endpoint | Value | Reference |

|---|---|---|---|

| Brachionus calyciflorus (Rotifer) | Lethal Median Concentration | Tens of mg/L | oup.com |

| Heterocypris incongruens (Ostracod) | Sub-chronic EC50 | 210 µg/L | oup.com |

Sensitivity of Marine Microalgae Species to this compound

Studies assessing the impact of various organic UV filters on marine microalgae have included this compound. In one study, seven different species of marine microalgae from diverse taxonomic groups were exposed to this compound at concentrations of 10, 100, and 1,000 µg/L for 72 hours. oup.comnih.gov The results indicated that this compound had no discernible effect on these organisms. researchgate.net

Another investigation tested the effects of ten different UV filters on the marine microalga Tetraselmis sp. roscoff-culture-collection.orgbiorxiv.org This study also found that this compound did not cause any toxic effects, even at high concentrations of 2 mg/L. roscoff-culture-collection.orgbiorxiv.org These findings suggest a low sensitivity of the tested marine microalgae species to this particular compound. researchgate.netroscoff-culture-collection.org

Degradation in Aquatic Environments

The fate of this compound in aquatic environments, particularly in conditions typical of swimming pools involving chlorination, has been a subject of investigation. This research has led to the identification of various transformation products.

Under chlorination conditions, this compound has been shown to degrade and form a series of disinfection byproducts (DBPs). oup.com In one study, twelve distinct DBPs were isolated and identified. oup.com

A subsequent ecotoxicological assessment was performed on four of these byproducts (DBP1, DBP2, DBP3, and DBP4) using the same freshwater organisms as in the parent compound's assessment. oup.com The results showed that some of these DBPs were more ecotoxic than this compound itself. Specifically, DBP1 and DBP4 produced sub-chronic effects in ostracods at very low concentrations. oup.com Rotifers were also found to be slightly affected by DBP3. oup.com

Table 2: Ecotoxicity of this compound Disinfection Byproducts (DBPs)

| Disinfection Byproduct | Organism | Endpoint | Value | Reference |

|---|---|---|---|---|

| DBP1 | Heterocypris incongruens (Ostracod) | Sub-chronic EC50 | 9 µg/L | oup.com |

| DBP4 | Heterocypris incongruens (Ostracod) | Sub-chronic EC50 | 20 µg/L | oup.com |

| DBP3 | Brachionus calyciflorus (Rotifer) | Chronic EC50 | 200 µg/L | oup.com |

Proposed Mechanisms for DBP Formation

Following the identification of the twelve disinfection byproducts from the chlorination of this compound, a chemical mechanism for their formation has been proposed. oup.com This proposed pathway accounts for the transformation of the parent compound into the various identified DBPs during the disinfection process. oup.com

Bioaccumulation Potential

This compound is characterized by a high octanol-water partition coefficient (log Kow) of >7, which suggests a potential for bioaccumulation. mst.dk However, its large molecular size and very low water solubility (0.005 mg/L at 20°C) are factors that may limit its uptake and bioaccumulation in aquatic organisms. mst.dkawi.de The uptake of substances with such properties is often slow, leading to a lower potential for bioaccumulation than the log Kow value might suggest. awi.de

Studies have indicated that this compound is not likely to bioaccumulate significantly. ixom.com The bioconcentration factor (BCF) for this compound has been determined to be approximately 80. ixom.com This value is below the threshold that typically raises significant concern for bioaccumulation.

The potential for bioaccumulation is a key consideration in the environmental risk assessment of chemical substances. researchgate.net For a substance to bioaccumulate, it must be taken up by an organism from its surrounding environment, and the rate of uptake must be greater than the rate of elimination (including metabolic transformation and excretion). awi.de While the high lipophilicity of this compound, indicated by its high log Kow, suggests it could readily partition into the fatty tissues of organisms, other factors such as its molecular structure and low water solubility play a crucial role in its actual bioaccumulation potential. mst.dkawi.de

It is also noted that for poorly water-soluble substances, the reliability of aquatic toxicity tests is higher when the substance is actually bioavailable to the test organisms. frontiersin.org If a substance is not readily biodegradable, it may persist in the environment, but this does not automatically translate to high bioaccumulation if uptake is limited. frontiersin.org

Environmental Monitoring and Presence in Organisms

This compound has been detected in various environmental compartments, reflecting its use in sunscreen products and its subsequent release into aquatic ecosystems. nih.govresearchgate.net Its presence has been confirmed in surface sediments of marine environments. nih.gov

A study investigating organic UV filters in the North and Baltic Seas identified this compound in surface sediments. nih.gov Specifically, it was quantified in the Rhine-Meuse-Delta and the German Bight at concentrations up to 2.0 ng/g dry weight. nih.govresearchgate.net This indicates that the compound can persist in the environment and accumulate in sediment.

In terms of its effects on aquatic life, ecotoxicological assessments have been conducted on various organisms. nih.gov One study investigated the impact of this compound on the freshwater alga Raphidocelis subcapitata, the rotifer Brachionus calyciflorus, the crustacean Thamnocephalus platyurus, and the benthic ostracod Heterocypris incongruens. nih.gov The results showed that this compound caused lethal effects in rotifers at concentrations in the tens of mg/L range and exhibited sub-chronic effects in ostracods at concentrations in the µg/L range, with a reported EC50 of 210 µg/L. nih.gov The algae, however, were not affected by the compound. nih.gov

Another study evaluated the sensitivity of seven marine microalgae species to six organic UV filters, including this compound. oup.com The study analyzed growth rate and chlorophyll (B73375) a fluorescence after 72 hours of exposure to concentrations of 10, 100, and 1,000 µg/L. oup.com While significant variability was observed between species, the study highlights the importance of using multiple species for a comprehensive ecotoxicological assessment. oup.com

The detection of this compound in environmental samples, coupled with laboratory studies demonstrating its potential for toxicity to certain aquatic organisms, underscores the need for continued monitoring and research into its environmental fate and effects. nih.govnih.govoup.com

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography stands as the cornerstone for the analysis of Ethylhexyl Triazone, offering high selectivity and sensitivity for its determination, often in complex mixtures containing other UV filters and cosmetic ingredients. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the most frequently employed technique for the quantification of this compound. nih.govresearchgate.netresearchgate.netresearchgate.net Reversed-phase (RP) HPLC is the predominant mode of separation, typically utilizing C18 or C8 stationary phases. nih.govresearchgate.net The mobile phase often consists of a mixture of organic solvents like methanol (B129727) or ethanol (B145695) with water, sometimes acidified, and can be run in either isocratic or gradient elution mode. researchgate.net

UV detection is commonly used, with the wavelength set at or near the absorption maximum of this compound, which is approximately 314 nm. belchem.com Diode-array detection (DAD) offers the advantage of acquiring spectra across a range of wavelengths, aiding in peak identification and purity assessment. researchgate.net For enhanced selectivity and sensitivity, particularly in complex matrices or for trace-level analysis in environmental samples, HPLC can be coupled with mass spectrometry (MS). nih.govresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a high degree of specificity and is a powerful tool for the analysis of this compound in environmental samples. scientificlabs.co.ukcenmed.comsigmaaldrich.com

A study detailing the simultaneous determination of twelve UV filters, including this compound, utilized a C18 column with a gradient mobile phase of ethanol and acidified water, demonstrating the capability of HPLC to resolve complex mixtures. researchgate.net Another HPLC method was developed and validated for the simultaneous determination of four UV filters, including this compound, in a gel-cream formulation, showing good selectivity and linearity in the concentration range of 10.0-50.0 μg/mL. nih.gov

Table 1: Examples of HPLC Methods for this compound Analysis

| Stationary Phase | Mobile Phase | Detection | Application | Reference |

| C18 | Ethanol and acidified water (gradient) | UV (multi-wavelength) | Suncare products | researchgate.net |

| C18 | Acetonitrile/water (70:30 v/v) (isocratic) | UV (314 nm) | General quantification | |

| C8 | Not specified | UV or MS | Cosmetic products, in vitro skin permeation studies, environmental samples | nih.govresearchgate.net |

| Not specified | Not specified | Not specified | In vitro skin penetration studies | nih.gov |

Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution due to the use of columns with smaller particle sizes (typically sub-2 µm). researchgate.net While less frequently reported for this compound analysis than HPLC, UPLC methods have been successfully developed. nih.govresearchgate.netresearchgate.netresearchgate.net

In a comparative study, a UPLC method utilizing a C18 column with a 1.7-µm particle size and a methanol-water gradient elution demonstrated superior peak resolution for six sunscreen agents, including this compound, compared to a conventional HPLC method. researchgate.net The UPLC analysis was also significantly faster. UPLC can be coupled with mass spectrometry (UPLC-MS/MS) for highly sensitive and selective quantification. semanticscholar.org

Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) is a more recent and "greener" chromatographic technique that has been applied to the analysis of this compound. scientificlabs.co.ukcenmed.comsigmaaldrich.comlcms.cz This method uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol. lcms.cznih.gov

A fast and simple UHPSFC method was developed for the determination of nine sunscreens, including this compound, in cosmetic samples. lcms.cznih.gov The separation was achieved in under 2.5 minutes on an Acquity UPC2 Torus 2-PIC column with a gradient mixture of carbon dioxide and methanol containing ammonium (B1175870) acetate. lcms.cznih.gov This demonstrates the potential of UHPSFC for rapid quality control of cosmetic products. lcms.cznih.gov

Normal-Phase High-Performance Thin Layer Chromatography (HPTLC) offers a simple, cost-effective, and high-throughput alternative for the quantification of this compound in topical skincare products. nih.govscientificlabs.co.ukcenmed.comsigmaaldrich.com This technique is particularly useful for separating this compound from other oil-soluble UV filters and preservatives. nih.gov

In this method, the separation is typically performed on silica (B1680970) gel 60 HPTLC plates. nih.govresearchgate.net Various mobile phase systems have been investigated, with mixtures of cyclohexane (B81311) and diethyl ether, sometimes with the addition of acetone, proving effective. nih.govresearchgate.net After development, the plates are scanned densitometrically at a suitable wavelength, such as 300 nm, for quantification. nih.govresearchgate.net Validation studies have shown good precision and accuracy for this method, with non-linear calibration curves often observed. nih.govresearchgate.net

Table 2: HPTLC-Densitometry Method for this compound Quantification

| Parameter | Details | Reference |

| Stationary Phase | Silica gel 60 HPTLC plates | nih.govresearchgate.net |

| Mobile Phase Examples | Cyclohexane-diethyl ether 1:1 (v/v) | nih.govresearchgate.net |

| Cyclohexane-diethyl ether-acetone 15:1:2 (v/v/v) | nih.govresearchgate.net | |

| Detection | Densitometric scanning at 300 nm | nih.govresearchgate.net |

| Limit of Detection (LOD) | 0.03 µ g/spot | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | 0.1 µ g/spot | nih.govresearchgate.net |

Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC)

Spectrophotometric Methods

Spectrophotometric methods provide a straightforward and rapid approach for the determination of this compound, particularly in simpler formulations where interfering substances are minimal.

UV spectrophotometry is a less frequently used but viable method for quantifying this compound. nih.govresearchgate.netresearchgate.netresearchgate.net This technique relies on measuring the absorbance of a solution containing the analyte at its wavelength of maximum absorption (λmax), which for this compound in ethanol is 314 nm. nih.govbelchem.com

The primary limitation of UV spectrophotometry is its lack of selectivity. Other components in a cosmetic formulation that absorb at or near the same wavelength will interfere with the analysis, leading to inaccurate results. Therefore, this method is best suited for the analysis of simple solutions or for products where this compound is the only UV-absorbing compound in the measured region. For complex formulations, a chromatographic separation step is necessary prior to spectrophotometric detection. nih.gov Steady-state UV-visible spectroscopic measurements have been taken using a Cary 60 UV-visible spectrophotometer with a 1 cm path length quartz cuvette and approximately micromolar solutions of this compound in dioxane and methanol. acs.org

Application in Various Matrices

The detection and quantification of this compound are crucial across different matrices, from the final cosmetic products to environmental compartments and biological systems used in permeability testing. Analytical methods are tailored to the specific requirements of each matrix, considering the expected concentration levels and potential interfering substances.

Cosmetic and Topical Skincare Products

A variety of analytical techniques are employed to determine the concentration of this compound in complex cosmetic formulations, ensuring product quality and compliance with regulatory limits.

High-Performance Liquid Chromatography (HPLC) is the most frequently utilized technique for quantifying this compound in cosmetic products. nih.govresearchgate.net These methods typically employ reverse-phase (RP) columns, such as RP-18 or RP-8, coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors. nih.govresearchgate.netatamanchemicals.com Ultra-High-Performance Liquid Chromatography (UPLC) and UV spectrophotometry are also used, though less commonly. nih.govatamanchemicals.comresearchgate.net

A cost-effective and rapid alternative to HPLC is High-Performance Thin-Layer Chromatography (HPTLC). nih.gov One validated normal-phase HPTLC method successfully separated and quantified this compound from other UV filters like avobenzone, octocrylene, and octyl methoxycinnamate, as well as preservatives. researchgate.netnih.gov The method uses silica gel 60 as the stationary phase with densitometric scanning performed at 300 nm. researchgate.netnih.gov Other methods mentioned for cosmetic sample analysis include ultra-high-performance supercritical fluid chromatography (UHPSFC). sigmaaldrich.com

Below are the details of a validated HPTLC method for the quantification of this compound in sun-care lotions.

Table 1: HPTLC Method Parameters for this compound Quantification in Cosmetics

| Parameter | Details |

|---|---|

| Stationary Phase | HPTLC plates with silica gel 60 researchgate.net |

| Mobile Phase A | Cyclohexane-diethyl ether 1:1 (v/v) researchgate.netnih.gov |

| Mobile Phase B | Cyclohexane-diethyl ether-acetone 15:1:2 (v/v/v) researchgate.netnih.gov |

| Detection | Densitometric scanning at 300 nm researchgate.netnih.gov |

| Limit of Detection (LOD) | 0.03 µg per spot nih.govnih.gov |

| Limit of Quantification (LOQ) | 0.1 µg per spot nih.govnih.gov |

Environmental Samples

The presence of UV filters in the environment necessitates robust analytical methods for their detection in various environmental matrices. HPLC, often coupled with MS detection, is a technique of choice for analyzing environmental samples for this compound. nih.govatamanchemicals.com Specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recognized as a suitable method for quantifying the analyte in environmental samples. sigmaaldrich.com

Research has confirmed the presence of this compound in different environmental compartments. A study in South China identified triazine UV filters as abundant pollutants in indoor environments, with this compound being one of the predominant compounds found. nih.gov Environmental screening in Sweden also detected this compound in surface waters of bathing sites and in wastewater treatment plant (WWTP) effluents. diva-portal.org

Table 2: Detection of this compound in Environmental Samples

| Matrix | Location/Study Type | Detected Concentration | Analytical Method | Reference |

|---|---|---|---|---|

| Indoor Dust | South China | Median: 3860 ng/g | LC-MS/MS | nih.gov |

| Indoor Air | South China | Median: 1590 pg/m³ | LC-MS/MS | nih.gov |

| Surface Water | Swedish lake with bathing site | Detected among 13 UV filters (summed concentration of 170 ng/L) | Not specified | diva-portal.org |

| Sediment | German Bight & Rhine-Meuse-Delta | Up to 2.0 ng/g dry weight | Not specified | researchgate.net |

| Swimming Pool Water | Monitoring Study | Monitored | SPE-LC-MS/MS | mdpi.com |

Skin Permeation Studies (In Vitro)

In vitro skin permeation tests are essential for assessing the amount of a topically applied substance that can pass through the skin. HPLC is a primary analytical technique for quantifying this compound in samples generated from these studies. nih.govresearchgate.netatamanchemicals.com These experiments often utilize Franz diffusion cells with human or animal skin membranes. nih.govmdpi.comresearchgate.net The Organisation for Economic Co-operation and Development (OECD) provides guidelines for these tests. mdpi.com

Advanced imaging techniques have also been applied. Time-of-flight secondary ion mass spectrometry (ToF-SIMS) has been used to visualize the distribution of this compound within the skin at a subcellular level. nih.govchalmers.se These imaging studies revealed that while this compound largely remains in the outermost layer of the skin, the stratum corneum, some penetration into the epidermis can occur, particularly in areas with sebaceous glands. nih.gov

Table 3: Findings from In Vitro Skin Permeation Studies of this compound

| Study Parameter | Finding | Model/Method | Reference |

|---|---|---|---|

| Systemic Exposure Dose (SED) | Estimated at 933 µg/kg body weight/day for whole-body application. | Full-thickness porcine-ear skin | nih.gov |

| Effect of Shaving | Bioavailability increased by 1.80-fold on shaved skin compared to unshaved skin. | Full-thickness porcine-ear skin | nih.gov |

| Skin Distribution | Primarily remained in the stratum corneum, with some deeper penetration into the epidermis via sebaceous glands. | Human skin, ToF-SIMS imaging | nih.gov |

Impurity Profiling and Reference Standards

The quality and purity of this compound are ensured through rigorous impurity profiling and the use of certified reference standards. These standards are critical for the validation of analytical methods and for the accurate quantification of the active ingredient in various matrices.

Pharmaceutical primary standards, such as the this compound United States Pharmacopeia (USP) Reference Standard, are available for use in quality tests and assays. Analytical standards are also provided by various suppliers, often produced under ISO 17034 and ISO/IEC 17025 accreditation, ensuring their quality and traceability. lgcstandards.com These standards are supplied with a detailed Certificate of Analysis (COA) and are used to calibrate instruments and validate methods for analyzing cosmetic, environmental, and other samples. synzeal.com

Impurity profiling involves the identification and quantification of process-related impurities and degradation products. Companies that synthesize or supply chemical standards also offer known impurities of this compound for use in product development, quality control (QC), and method validation. synzeal.compharmaffiliates.com For instance, "this compound Related Compound A" (2-ethylhexyl 4-aminobenzoate) is a known impurity available as a reference material. pharmaffiliates.com Additionally, the chlorination of this compound, as might occur in swimming pools, can generate various disinfection byproducts (DBPs), which have been isolated and identified using techniques like nuclear magnetic resonance (NMR) and mass spectrometry. nih.gov

Table 4: Specified Impurity Limits for this compound

| Impurity | Maximum Limit | Reference |

|---|---|---|

| Total Impurities | 0.8% | sunwisechem.com |

| 2-ethylhexyl-4-aminobenzoate | 0.2% | sunwisechem.com |

| 4-Nitrobenzoic acid isooctyl ester | 0.2% | sunwisechem.com |

| Residual Isooctanol | 300 ppm | sunwisechem.com |

| Residual Xylene | 100 ppm | sunwisechem.com |

Molecular Interactions and Mechanistic Insights

Interaction with Biological Molecules

The potential for a UV filter to interact with biological macromolecules, particularly skin proteins, is a critical aspect of its chemical profile. Such reactions can influence the stability of the compound and are a key consideration in understanding skin sensitization.

Studies have investigated the reactivity of various UV filters, including ethylhexyl triazone, toward nucleophilic amino groups found in proteins. researchgate.net These investigations often use model systems such as amino-functionalized chromatography plates or simple primary amines like ethanolamine (B43304) and butylamine, which simulate the reactive side chains of amino acids like lysine. researchgate.netresearchtrends.net

When subjected to heat, this compound has been shown to undergo ester aminolysis with primary amines, yielding its corresponding amide. researchgate.netresearchtrends.net This reaction involves the nucleophilic attack of the amine on the ester group of the this compound molecule. However, compared to other common UV filters, this compound exhibits a relatively low reactivity. researchgate.net In studies comparing multiple UV filters, the reactivity with protein models was found to increase in the order: this compound (EHT) < Ethylhexyl methoxycinnamate (EHMC) < Ethylhexyl salicylate (B1505791) (EHS) < Benzophenone-3 (BP-3) < Octocrylene (OCR) < Dibenzoylmethane (DBM) < Butyl methoxydibenzoylmethane (BM-DBM). nih.gov

Further experiments using more complex models, such as Boc-protected lysine, the tetrapeptide Boc-Gly-Phe-Gly-Lys-OH, bovine serum albumin (BSA), and porcine gelatin, confirmed the low reactivity of this compound. nih.govuni-hohenheim.de While other filters like BP-3 and OCR formed benzophenone (B1666685) imines and BM-DBM formed enamines, EHT's primary reaction remained ester aminolysis to form amides. nih.gov Additional UV irradiation did not significantly affect the reaction products of EHT. researchtrends.net

| UV Filter | Relative Reactivity with Protein Models | Primary Reaction Type |

|---|---|---|

| This compound (EHT) | Lowest | Ester aminolysis |

| Ethylhexyl methoxycinnamate (EHMC) | Low | Ester aminolysis / Michael addition |

| Ethylhexyl salicylate (EHS) | Moderate | Ester aminolysis |

| Benzophenone-3 (BP-3) | High | Imine formation |

| Octocrylene (OCR) | Higher | Imine formation |

| Butyl methoxydibenzoylmethane (BM-DBM) | Highest | Enamine formation |

This table summarizes the comparative reactivity of several UV filters towards protein models as described in the literature. nih.gov

The mechanism for skin sensitization by small molecules, known as haptens, often involves the formation of covalent adducts with skin proteins. nih.gov This process can render the protein "foreign" to the immune system, potentially triggering an allergic reaction. mdpi.com

The demonstrated ability of UV filters to react with amino acid models and proteins is therefore a crucial element in understanding their potential to act as skin sensitizers. nih.gov UV filters that exhibit high reactivity towards protein models, such as BM-DBM, OCR, and BP-3, are also recognized as common allergens or photoallergens. nih.gov Conversely, the comparatively low reactivity of this compound towards forming protein adducts suggests a lower potential for inducing skin sensitization through this specific chemical mechanism. researchgate.netnih.gov

Reactions with Skin Proteins and Amino Acid Models

Quantum Chemical Calculations and Computational Modeling

Computational chemistry provides powerful tools to investigate the behavior of molecules upon absorbing UV radiation. These methods offer insights into the electronic-level processes that govern photostability and energy dissipation, which are fundamental to a UV filter's function.

The primary function of a sunscreen molecule is to absorb harmful UV radiation and dissipate the energy harmlessly. For this compound, this process is exceptionally rapid. The complete photodeactivation mechanism has been elucidated using a combination of femtosecond transient absorption spectroscopy and electronic structure calculations. researchgate.netcore.ac.ukacs.org

The proposed mechanism is as follows:

Initial Excitation: Upon absorbing UV-B radiation, the molecule is promoted from its ground state (S₀) to an excited singlet state, specifically the n1ππ* state. core.ac.ukacs.org

Ultrafast Internal Conversion: The molecule then undergoes an extremely fast internal conversion to a lower-energy singlet state, 1¹ππ*. researchgate.netacs.org This process is facilitated by the dense number of vibrational modes in the large molecule.

Conical Intersection and Ground State Recovery: From the 1¹ππ* state, the molecule efficiently returns to the ground state (S₀) via a conical intersection. core.ac.ukacs.org This non-radiative pathway is a key feature of highly efficient and photostable sunscreens, as it allows the molecule to quickly return to its original state, ready to absorb another photon, without degrading or generating significant fluorescence. researchgate.netacs.org

While this ultrafast cycle is the dominant deactivation pathway, long-lived photoproducts are also observed. researchgate.netacs.org These have been attributed to small populations of excited states that become trapped in the lowest excited singlet state (S₁) and the lowest triplet state (T₁). core.ac.ukacs.org The lifetime of the T₁ state is greater than 1 microsecond.

| Step | Process | Mechanism/State | Significance |

|---|---|---|---|

| 1 | UVB Absorption | Excitation from S₀ to n1ππ* state | Initial energy absorption |

| 2 | Internal Conversion | Ultrafast transition to 1¹ππ* state | Rapid energy redistribution |

| 3 | Ground State Recovery | Coupling to S₀ via a 1¹ππ*/S₀ conical intersection | Efficient non-radiative deactivation and photostability |

| 4 | Minor Pathway | Intersystem crossing to T₁ state | Formation of a long-lived triplet state |

This table outlines the key steps in the photodeactivation of this compound after UV absorption. researchgate.netcore.ac.ukacs.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. nih.gov For UV filters, DFT and its time-dependent extension (TD-DFT) are employed to model UV absorption spectra, study the effects of different solvents, and predict photostability. core.ac.uknih.gov

In the study of this compound, DFT calculations, specifically using the BP-86 functional, were instrumental in identifying the excited states and geometries involved in the photodeactivation pathway. core.ac.ukacs.org These calculations supported the experimental findings from transient absorption spectroscopy, helping to assign observed signals to specific electronic states (S₁ and T₁). acs.org

Furthermore, quantum computations have been used to explain the role of this compound in photostabilizing other UV filters. For instance, calculations predicted an efficient triplet-triplet energy transfer from EHT to the UVA filter DHHB (Diethylamino Hydroxybenzoyl Hexyl Benzoate). researchgate.net This process, where the excited triplet energy of EHT is safely transferred to and dissipated by another molecule, is a key mechanism of photostabilization, preventing degradation and the formation of free radicals. researchgate.net DFT can also be used to assess orbital interactions and simulate energy transfer pathways between EHT and other filters, such as avobenzone.

Formulation Science and Efficacy Enhancement

Integration in Sunscreen Formulations

The successful incorporation of ethylhexyl triazone into sunscreen formulations hinges on understanding its primary role, its impact on the Sun Protection Factor (SPF), its interactions with other UV filters, and its utility in specialized products.

This compound is an organic, oil-soluble compound that functions as a chemical sunscreen agent by absorbing high-energy ultraviolet (UV) radiation. atamanchemicals.comrxweb-prd.com Its primary role is to filter UVB rays, the portion of the UV spectrum (290-320 nm) largely responsible for sunburn and other detrimental skin effects. atamanchemicals.comrxweb-prd.com The molecule's structure allows it to absorb UV photons, transitioning to a higher energy state. It then dissipates this energy through a rapid and efficient photophysical process, returning to its ground state without undergoing significant degradation. acs.org This high photostability ensures that it maintains its protective capabilities even after prolonged sun exposure. atamanchemicals.comolivetreepeople.com

The absorption spectrum of this compound shows a maximum absorption peak at approximately 314 nm. atamanchemicals.comspecialchem.comnih.govchemicalbook.com This positions it as one of the most powerful and efficient UVB absorbers available for use in the cosmetic industry. atamanchemicals.com Its mechanism involves an ultrafast internal conversion of the initially photoexcited state, which allows for multiple absorption and recovery cycles, contributing to its high efficiency as a UV filter. acs.org

| Property | Description | Citation |

|---|---|---|

| UV Filter Type | Organic/Chemical | atamanchemicals.comrxweb-prd.com |

| Primary Absorption Range | UVB (290-320 nm) | atamanchemicals.comrxweb-prd.com |

| Peak Absorption (λmax) | ~314 nm | atamanchemicals.comspecialchem.comnih.govchemicalbook.com |

| Mechanism of Action | Absorbs UV radiation and dissipates it as less harmful energy. | acs.org |

To achieve broad-spectrum protection against both UVA and UVB radiation, sunscreens typically employ a combination of different UV filters. This compound is compatible with a wide range of other organic and inorganic UV filters. atamanchemicals.comcosmeticsandtoiletries.com It is often formulated in combination with UVA filters to provide comprehensive protection. specialchem.com

Research indicates that this compound exhibits a synergistic effect when combined with certain other UV filters, meaning the total SPF of the combination is greater than the sum of the individual SPF contributions. atamanchemicals.com A notable example is its synergy with zinc oxide, a mineral UV filter. atamanchemicals.comchemicalbook.incosmeticsandtoiletries.com It also works well with other organic filters like bis-ethylhexyloxyphenol methoxyphenyl triazine (BEMT) and butyl methoxydibenzoylmethane (BMDBM). mdpi.comnih.gov This synergy allows for the development of highly effective, broad-spectrum sunscreens with optimized filter concentrations.

A survey of sunscreen products on the European market highlighted the frequent use of this compound in combination with other filters. The most common UV filters found alongside this compound in adult sunscreens included butyl methoxydibenzoylmethane, bis-ethylhexyloxyphenol methoxyphenyl triazine, and ethylhexyl salicylate (B1505791). mdpi.com

| UV Filter | Type | Interaction with this compound | Citation |

|---|---|---|---|

| Zinc Oxide | Inorganic | Synergistic effect, enhancing SPF. | atamanchemicals.comchemicalbook.incosmeticsandtoiletries.com |

| Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (BEMT) | Organic (Broad-Spectrum) | Commonly used in combination for broad-spectrum protection. | mdpi.com |

| Butyl Methoxydibenzoylmethane (BMDBM) | Organic (UVA) | Frequently formulated together to provide UVA and UVB protection. | nih.gov |

| Ethylhexyl Salicylate | Organic (UVB) | Often combined in sunscreen formulations. | mdpi.com |

This compound's physicochemical properties make it exceptionally well-suited for use in water-resistant sunscreen formulations. olivetreepeople.comatamanchemicals.comscimplify.com It is an oil-soluble compound and is practically insoluble in water. atamanchemicals.comnih.gov This hydrophobicity prevents the sunscreen from being easily washed off during activities such as swimming or sweating. olivetreepeople.com

Furthermore, this compound has a strong affinity for keratin (B1170402), the primary protein found in the outer layer of the skin. atamanchemicals.comnih.gov This affinity helps the sunscreen to adhere more effectively to the skin, further enhancing its water resistance and durability. atamanchemicals.com Consequently, it is a key ingredient in long-lasting sunscreens designed for sports and beach wear. atamanchemicals.comcosmeticsandtoiletries.com

Compatibility and Synergy with Other UV Filters

Strategies for Efficacy and Safety Enhancement

To further improve the performance and safety profile of this compound and other UV filters, formulators are increasingly turning to advanced encapsulation technologies.

Encapsulation involves entrapping the active UV filter within a carrier system. This can offer several benefits, including improved photostability, reduced skin penetration, and the potential for a more sustained release of the active ingredient.